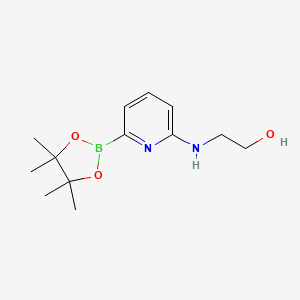

2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol

Beschreibung

2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol ist eine organische Verbindung, die eine borhaltige Dioxaborolan-Gruppe aufweist, die an einen Pyridinring gebunden ist.

Eigenschaften

Molekularformel |

C13H21BN2O3 |

|---|---|

Molekulargewicht |

264.13 g/mol |

IUPAC-Name |

2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]ethanol |

InChI |

InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-5-7-11(16-10)15-8-9-17/h5-7,17H,8-9H2,1-4H3,(H,15,16) |

InChI-Schlüssel |

YXLRKJXFTLARNY-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol beinhaltet typischerweise die Borylierung eines Pyridinderivats. Eine gängige Methode ist die Reaktion von 2-Brom-6-(aminomethyl)pyridin mit Bis(pinacolato)diboron in Gegenwart eines Palladiumkatalysators. Die Reaktion wird unter einer inerten Atmosphäre durchgeführt, häufig unter Verwendung einer Base wie Kaliumcarbonat, und wird typischerweise erhitzt, um die Bildung des Boronsäureesters zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit verbessern. Darüber hinaus können industrielle Verfahren effizientere Reinigungstechniken wie Kristallisation oder Chromatographie integrieren, um das gewünschte Produkt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Boronsäuren zu bilden.

Reduktion: Reduktionsreaktionen können den Boronsäureester in andere borhaltige Verbindungen umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Pyridinring.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und Natriumperiodat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, häufig unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Boronsäuren und deren Derivate.

Reduktion: Verschiedene borhaltige Verbindungen, abhängig vom Reduktionsmittel und den Bedingungen.

Substitution: Substituierte Pyridinderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, stabile Komplexe mit verschiedenen Biomolekülen zu bilden. Das Boratom in der Dioxaborolan-Gruppe kann mit Hydroxyl- und Aminogruppen interagieren und so die Bildung von borhaltigen Komplexen ermöglichen. Diese Wechselwirkungen können molekulare Pfade und Zielstrukturen beeinflussen, was die Verbindung in der medizinischen Chemie und Wirkstoffentwicklung nützlich macht.

Wirkmechanismus

The mechanism of action of 2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol involves its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane group can interact with hydroxyl and amino groups, facilitating the formation of boron-containing complexes. These interactions can influence molecular pathways and targets, making the compound useful in medicinal chemistry and drug design.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylboronsäure-Pinacolester: Ähnliche borhaltige Verbindung, die in der organischen Synthese verwendet wird.

2-Fluor-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin: Ein weiteres Pyridinderivat mit einer Dioxaborolan-Gruppe.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin: Enthält eine ähnliche Borgruppe, die jedoch an einen Anilinring gebunden ist.

Einzigartigkeit

2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol ist aufgrund seiner spezifischen Kombination aus einem Pyridinring und einer borhaltigen Dioxaborolan-Gruppe einzigartig.

Biologische Aktivität

The compound 2-((6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BNO3. Its structure features a pyridine ring substituted with a boron-containing dioxaborolane moiety and an aminoethanol group. The presence of the boron atom is significant as boron compounds are often associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boron compounds are known to inhibit certain enzymes involved in metabolic pathways. This compound may act as an inhibitor of enzymes such as proteases or kinases.

- Antioxidant Activity : The dioxaborolane structure may confer antioxidant properties, potentially protecting cells from oxidative stress.

- Cell Signaling Modulation : The amino group can participate in hydrogen bonding and may influence cellular signaling pathways.

Anticancer Activity

Recent studies have suggested that compounds containing boron can exhibit anticancer properties. For instance:

- Case Study : A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), with IC50 values in the low micromolar range .

Antimicrobial Activity

Boronic acids and their derivatives have shown promise in antimicrobial applications:

- Research Findings : In vitro studies indicated that related compounds exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism likely involves disruption of bacterial cell wall synthesis.

Neuroprotective Effects

The neuroprotective potential of boron-containing compounds has been explored:

- Study Results : In animal models of neurodegeneration, similar compounds have shown to reduce neuronal apoptosis and improve cognitive function . This suggests a potential therapeutic application in conditions like Alzheimer's disease.

Data Tables

| Activity Type | Test Organism/Cell Line | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | HeLa | 5 µM | |

| Anticancer | MCF7 | 8 µM | |

| Antimicrobial | Staphylococcus aureus | MIC = 0.25 µg/mL | |

| Neuroprotection | Neuronal cells | Reduced apoptosis |

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.